Delta2-Cefditoren Pivoxil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

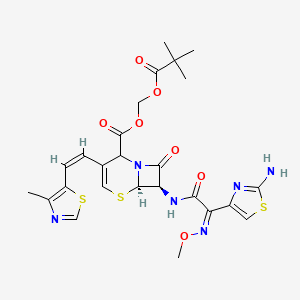

Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .

Molecular Structure Analysis

The molecular formula of Delta2-Cefditoren Pivoxil is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .

Chemical Reactions Analysis

Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .

Physical And Chemical Properties Analysis

Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Pneumonia

Cefditoren pivoxil, the active form of Delta2-Cefditoren Pivoxil, exhibits high antimicrobial activity against Streptococcus pneumoniae . It has been found to have good therapeutic efficacy against acute pneumonia caused by S. pneumoniae . The drug is effective at approved doses in adults and children .

Pharmacokinetics/Pharmacodynamics (PK/PD) Profiles

The PK/PD characteristics of Cefditoren pivoxil have been studied extensively. In a study, it was found that both f AUC 24 /MIC and f C max /MIC were well correlated with bactericidal efficacy .

Treatment of Respiratory Tract Infections

Cefditoren pivoxil is used worldwide to treat various infectious diseases, such as respiratory tract infections . It has a broad spectrum of antibacterial activity against Gram-negative bacteria, including Haemophilus influenzae, Moraxella catarrhalis and Klebsiella pneumoniae .

Treatment of Otitis Media

Otitis media, an infection of the middle ear, can also be treated with Cefditoren pivoxil . Its safety in children is well established .

Treatment of Skin Infections

Cefditoren pivoxil is effective in the treatment of uncomplicated skin infections . It has antibacterial activity against Gram-positive bacteria, including Streptococcus pyogenes and Staphylococcus aureus .

Bioavailability Improvement

Research has been conducted on the absorption and bioavailability of Cefditoren pivoxil in hydrogels . Superporous gastro-retentive tablets of Cefditoren pivoxil were prepared to improve the absorption and bioavailability of this drug .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delta2-Cefditoren Pivoxil | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)